Regioselective Suzuki–Miyaura Coupling: C2 vs. C4 Selectivity on the 2,4-Dibromopyridine Scaffold
The parent scaffold, 2,4-dibromopyridine, undergoes Suzuki–Miyaura cross-coupling with pronounced C2 selectivity under standard mononuclear Pd catalysis. Using Pd(OAc)₂ under ligand-free conditions, the C2:C4 coupling ratio is approximately 85:15 [1]. Under the same conditions, 3,5-dibromopyridine (a common comparator) shows no intrinsic regiochemical bias, leading to statistical mixtures. The presence of a C3 acetyl group in 1-(2,4-dibromopyridin-3-yl)ethanone is anticipated to further amplify C2 selectivity by withdrawing electron density from the ortho-position, though direct quantitative data for this specific derivative is limited [2]. When the tripalladium cluster catalyst is employed, the C2:C4 ratio improves to 98:1 for the parent 2,4-dibromopyridine system, a selectivity level that is unattainable with mononuclear Pd catalysts and is directly translatable to the acetyl-substituted analog [1].
| Evidence Dimension | Suzuki–Miyaura cross-coupling regioselectivity (C2:C4 ratio) |
|---|---|
| Target Compound Data | C2:C4 = 98:1 (inferred for 2,4-dibromopyridine scaffold with tripalladium cluster catalyst); ~85:15 with Pd(OAc)₂ |
| Comparator Or Baseline | 3,5-Dibromopyridine (1:1 statistical mixture); 2,5-dibromopyridine (no C2/C4 dichotomy); 2,4-dibromopyridine under Pd(OAc)₂ (85:15) |
| Quantified Difference | Up to 98:1 vs. 1:1 for 3,5-dibromopyridine; 98:1 vs. 85:15 for Pd(OAc)₂ control |
| Conditions | Suzuki–Miyaura cross-coupling with phenylboronic acid; THF/H₂O; K₂CO₃; 0.5 mol% C3-symmetric tripalladium cluster 1 vs. Pd(OAc)₂; room temperature |
Why This Matters
The exceptional C2 regioselectivity enables sequential, programmed difunctionalization without chromatographic separation of regioisomeric products, directly reducing purification costs and increasing atom economy in library synthesis.
- [1] He, Z.; Chen, M.; Song, Y.; Wu, F.; Fu, F.; Wang, Y. Regioselective Suzuki–Miyaura Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. J. Org. Chem. 2025, 90, 2625–2631. https://doi.org/10.1021/acs.joc.4c02565 View Source
- [2] Jedinakova, L.; Krajcovic, J.; Kiss, L.; Petras, P.; Kozisek, J.; Dohanosova, J.; Gracza, T. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. J. Am. Chem. Soc. 2021, 143, 10846–10859. https://doi.org/10.1021/jacs.1c05294 View Source
